molecular formula C5H7NO2S B3362300 4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro- CAS No. 97190-70-0

4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-

Cat. No.: B3362300
CAS No.: 97190-70-0
M. Wt: 145.18 g/mol
InChI Key: WHPJVLLIVHIAJW-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with aroyl isothiocyanates can lead to the formation of thiourea derivatives, which can then undergo thiazine ring closure to yield the desired compound . Another method involves the use of methyl anthranilate and aroyl isothiocyanates, followed by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the thiazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce dihydrothiazine derivatives .

Scientific Research Applications

4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Additionally, its ability to inhibit specific enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- include other thiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- apart from its analogs is its specific substitution pattern and the presence of a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-5(8)4-6-2-1-3-9-4/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJVLLIVHIAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242760
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97190-70-0
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097190700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 2
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 3
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 4
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 5
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 6
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-

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